molecular formula C9H14N2OS B12046608 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole CAS No. 933736-59-5

4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole

Cat. No.: B12046608
CAS No.: 933736-59-5
M. Wt: 198.29 g/mol
InChI Key: WXDLOWXXTGAVSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrolidine and thiazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings.

Scientific Research Applications

4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole is unique due to its specific combination of a thiazole ring and a pyrrolidin-3-ylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

933736-59-5

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole

InChI

InChI=1S/C9H14N2OS/c1-2-10-3-8(1)4-12-5-9-6-13-7-11-9/h6-8,10H,1-5H2

InChI Key

WXDLOWXXTGAVSQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COCC2=CSC=N2

Origin of Product

United States

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